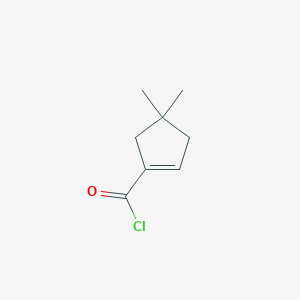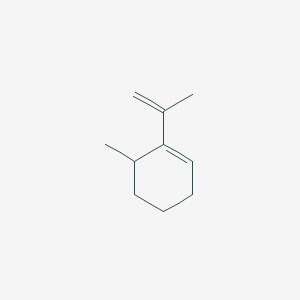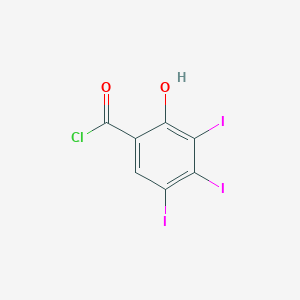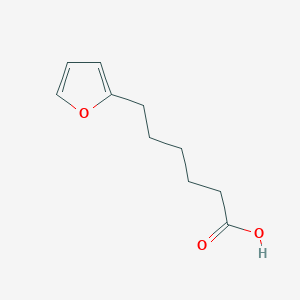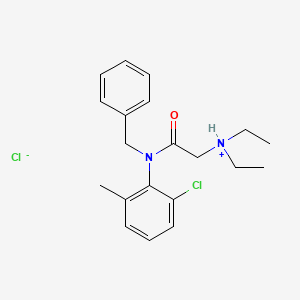
N-Benzyl-6'-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzyl group, a chloro substituent, and a diethylamino group, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyrazine with benzylamine in the presence of potassium carbonate (K₂CO₃) and acetonitrile as a solvent. The reaction mixture is heated at 85°C for 13 hours in a sealed pyrex flask. After the reaction, the mixture is diluted with dichloromethane, filtered, and concentrated under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Uniqueness
N-Benzyl-6’-chloro-2-(diethylamino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
77966-32-6 |
|---|---|
分子式 |
C20H26Cl2N2O |
分子量 |
381.3 g/mol |
IUPAC 名称 |
[2-(N-benzyl-2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-4-22(5-2)15-19(24)23(14-17-11-7-6-8-12-17)20-16(3)10-9-13-18(20)21;/h6-13H,4-5,14-15H2,1-3H3;1H |
InChI 键 |
NSIQUHOMQRHFNU-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)N(CC1=CC=CC=C1)C2=C(C=CC=C2Cl)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
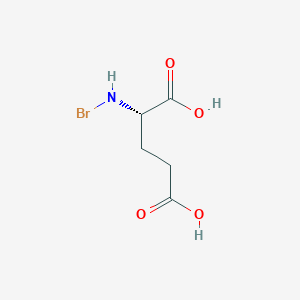
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
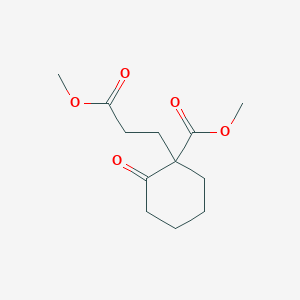
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
